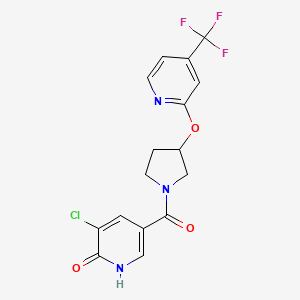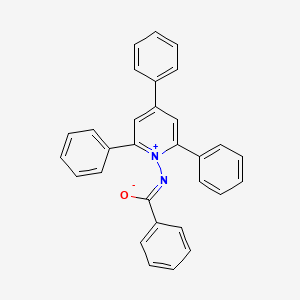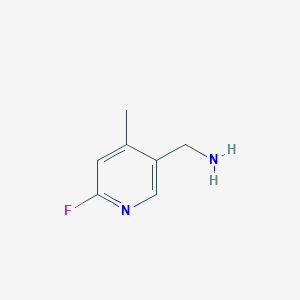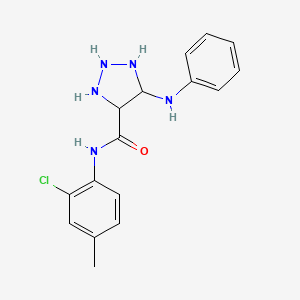
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a chlorinated pyridine ring, a trifluoromethyl group, and a pyrrolidine ring. These structural elements confer unique chemical and biological properties, making it a subject of considerable interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting with the chlorination of a pyridine derivative. Key intermediates are formed through substitution and coupling reactions, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production might leverage optimized catalysts and continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, ensure that the final product meets rigorous standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the hydroxyl group, to form ketones or quinones.
Reduction: : It may be reduced under specific conditions, potentially affecting the pyridine ring or the trifluoromethyl group.
Substitution: : Halogenated groups are reactive sites for nucleophilic or electrophilic substitution, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, and water, depending on the reaction stage.
Major Products
The major products depend on the specific reaction pathway. For instance, oxidation may yield pyridones, while substitution reactions can produce a wide array of functionalized derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules in organic chemistry, including pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study enzyme interactions, receptor binding, and cellular pathways, often serving as a model compound in drug development.
Medicine
Potential therapeutic applications include acting as an enzyme inhibitor or receptor agonist/antagonist, making it relevant in designing treatments for various diseases.
Industry
Industrial applications may involve its use in the synthesis of specialty chemicals, materials science, and as a precursor for polymers or advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular processes. The pyrrolidine ring and trifluoromethyl group are crucial for binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-fluorophenyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
This compound is unique due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy compared to similar molecules.
There you have it! A deep dive into (5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. Feel like a chemist yet?
Properties
IUPAC Name |
3-chloro-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-12-5-9(7-22-14(12)24)15(25)23-4-2-11(8-23)26-13-6-10(1-3-21-13)16(18,19)20/h1,3,5-7,11H,2,4,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUBVCFMAFTPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide](/img/structure/B2537443.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2537445.png)

![tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2537447.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-3-oxopropanoate](/img/structure/B2537450.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B2537452.png)

![2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-2-YL)PYRIMIDIN-4-OL](/img/structure/B2537460.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)


![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)
